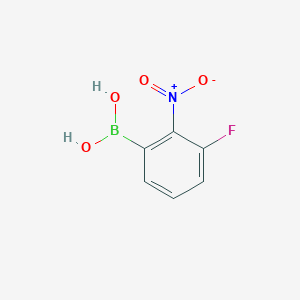
3-Fluoro-2-nitrophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-nitrophenylboronic acid: is an organoboron compound with the molecular formula C6H5BFNO4 and a molecular weight of 184.92 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated nitrophenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
作用机制
Target of Action
The primary target of 3-Fluoro-2-nitrophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .
生化分析
Biochemical Properties
They can form reversible covalent bonds with diols, which are found in many biomolecules such as carbohydrates and glycoproteins . This allows them to modulate the activity of these biomolecules, influencing biochemical reactions.
Cellular Effects
The specific cellular effects of 3-Fluoro-2-nitrophenylboronic acid are not well-studied. Boronic acids are known to influence cell function by interacting with various cellular components. For instance, they can affect cell signaling pathways and gene expression by modulating the activity of key enzymes and proteins .
Molecular Mechanism
It is known that boronic acids can inhibit or activate enzymes by forming reversible covalent bonds with them . This can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade easily . They can have long-term effects on cellular function, as observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of boronic acids can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-fluoro-2-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired boronic acid product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions: 3-Fluoro-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the boronic acid group can be oxidized to a boronic ester.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., K2CO3, NaOH)
Solvents: (e.g., THF, toluene)
Reducing agents: (e.g., H2, Pd/C)
Oxidizing agents: (e.g., H2O2, NaBO3)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Aminophenylboronic acids: (from reduction of the nitro group)
Boronic esters: (from oxidation of the boronic acid group)
科学研究应用
Chemistry: 3-Fluoro-2-nitrophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and probes. Its unique chemical properties make it suitable for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound is employed in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in facilitating efficient and selective chemical transformations is highly valued .
相似化合物的比较
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Nitrophenylboronic acid
Uniqueness: 3-Fluoro-2-nitrophenylboronic acid is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications .
属性
IUPAC Name |
(3-fluoro-2-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXCXIXLGJBJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)
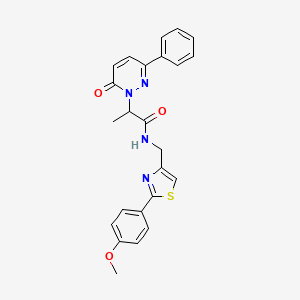
![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2928840.png)
![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)
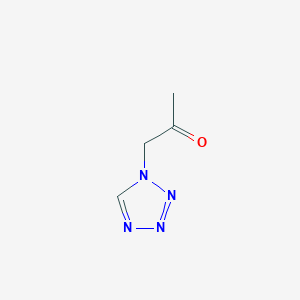
![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)
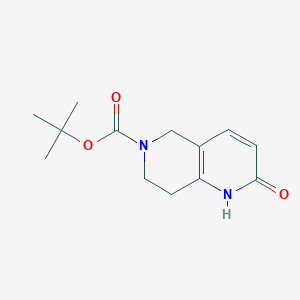
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)
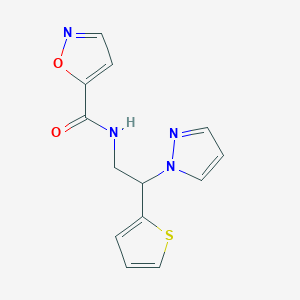
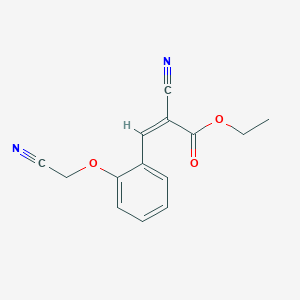
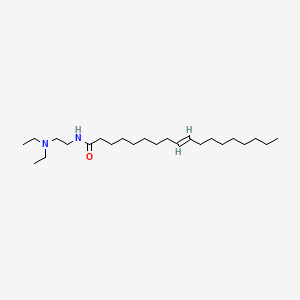
![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)
